Sodium 7-azido-1,1-difluoroheptane-1-sulfinate is a chemical compound with the empirical formula . This compound is characterized by its unique structure, which features an azido group, a difluoroalkyl chain, and a sulfinate group. It has gained attention for its applications in various scientific research fields, particularly in chemistry and biology, where it can be utilized for bioconjugation and the synthesis of specialty chemicals.
The compound is synthesized through specific chemical reactions involving sodium azide and suitable precursors. Its production can be scaled for industrial use while maintaining high purity and yield.
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate falls under the category of organofluorine compounds due to the presence of fluorine atoms in its structure. It is also classified as an azide due to the azido functional group, which is known for its reactivity and utility in click chemistry.
The synthesis of sodium 7-azido-1,1-difluoroheptane-1-sulfinate typically involves the following steps:
In industrial settings, the synthesis process mirrors laboratory methods but is adapted for larger scale production. This involves stringent control of reaction parameters to ensure optimal yield and purity.
The molecular structure of sodium 7-azido-1,1-difluoroheptane-1-sulfinate includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.24 g/mol |
| IUPAC Name | Sodium 7-azido-1,1-difluoroheptane-1-sulfinate |
| InChI | InChI=1S/C7H13F2N3O2S.Na/c8-7(9,15(13)14)5-3-1-2-4-6-11-12-10;/h1-6H2,(H,13,14);/q;+1/p-1 |
| InChI Key | FFNHIEJQAMGBCZ-UHFFFAOYSA-M |
| Canonical SMILES | C(CCCN=[N+]=[N-])CCC(F)(F)S(=O)[O-].[Na+] |
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate can participate in several types of chemical reactions:
Key reagents used in reactions involving this compound include:
The primary products resulting from reactions involving sodium 7-azido-1,1-difluoroheptane-1-sulfinate include:
The mechanism of action for sodium 7-azido-1,1-difluoroheptane-1-sulfinate primarily revolves around the reactivity of its functional groups. The azido group participates in click chemistry, leading to the formation of stable triazole rings when reacting with terminal alkynes. The difluoroalkyl chain enhances the compound's reactivity while providing stability across various chemical environments .
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | Typically a solid compound |
| Solubility | Soluble in polar solvents like DMF |
Chemical properties include:
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate has diverse applications in scientific research:
Biology: Utilized in bioconjugation techniques to label biomolecules with azido groups for further functionalization.
Industry: Employed in synthesizing specialty chemicals and materials that exhibit unique properties due to their fluorinated nature.
This compound's combination of functional groups allows it to be a valuable tool in various fields, including medicinal chemistry and materials science.
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9